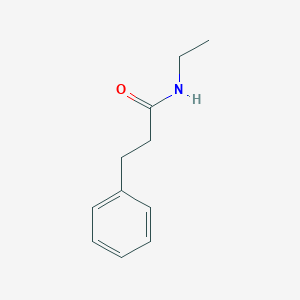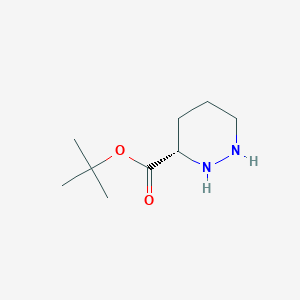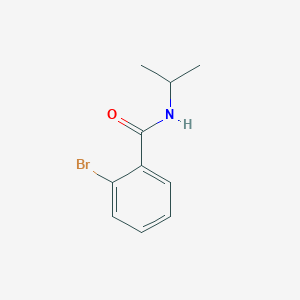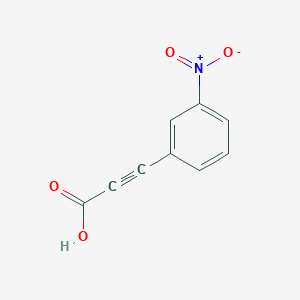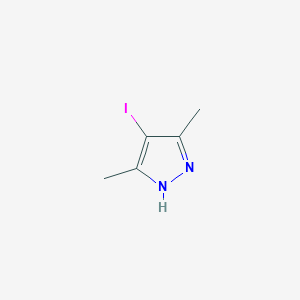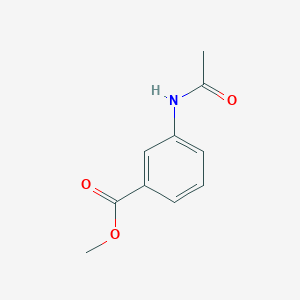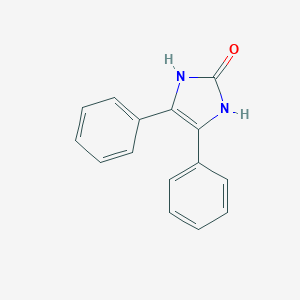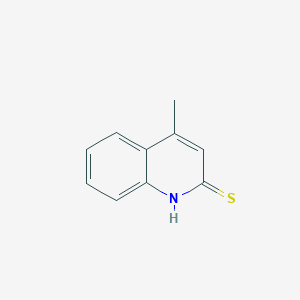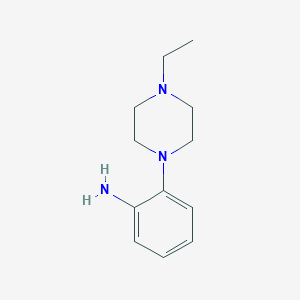
2-(4-Ethylpiperazin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Ethylpiperazin-1-yl)aniline” is an organic compound that is widely used as an intermediate in organic synthesis . It appears as a white crystalline solid .
Synthesis Analysis
The synthesis of “this compound” involves the synthesis of ethylpiperazine and subsequent substitution reactions . More detailed synthesis methods can be found in related scientific literature .Molecular Structure Analysis
The molecular formula of “this compound” is C12H19N3 . The molecular weight is 205.30 g/mol .Chemical Reactions Analysis
“this compound” is an important organic synthesis intermediate . It is often used as a base catalyst and a transition metal complexing reagent . It has a significant effect on the activation and catalytic reactions of some organic compounds .Physical and Chemical Properties Analysis
“this compound” is a white crystalline solid . It is soluble in many polar organic solvents, such as ethanol and ether . The exact boiling point, melting point, and density are not specified in the retrieved documents.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Synthesis A study by Gyoungwook Min, J. Seo, and H. Ko (2018) introduced a novel three-component reaction involving arynes, tertiary amines, and nucleophiles, utilizing a one-pot process to access tertiary aniline derivatives containing the piperazine motif. This method highlights the utility of piperazine-containing compounds in complex molecular syntheses (Min, Seo, & Ko, 2018). Similarly, E. Menteşe et al. (2015) developed a rapid and efficient synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the potential of utilizing microwave heating for the synthesis of biologically relevant compounds (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Antimicrobial and Biological Activity Evaluation The research conducted by Meltem Yolal et al. (2012) synthesized eperezolid-like molecules to evaluate their antimicrobial activities, particularly against Mycobacterium smegmatis. This demonstrates the interest in exploring piperazine-aniline derivatives for potential therapeutic applications (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Inhibitors of Kinase Activity In the realm of kinase inhibition, D. Boschelli et al. (2001) optimized quinolinecarbonitriles as potent inhibitors of Src kinase activity, demonstrating the structural importance of the aniline moiety in enhancing biological efficacy (Boschelli, Ye, Wang, Dutia, Johnson, Wu, Miller, Powell, Yaczko, Young, Tischler, Arndt, Discafani, Etienne, Gibbons, Grod, Lucas, Weber, & Boschelli, 2001).
Electroluminescent and Optical Applications Furthermore, Mi-Kyoung Jin et al. (2020) investigated small molecular compounds with donor-acceptor structures for their electroluminescent properties, indicating the potential use of such compounds in organic light-emitting diodes (OLEDs) and highlighting the broad applicability of aniline derivatives in materials science (Jin, Chen, Song, Lian, Guo, Dong, Huang, & Su, 2020).
Corrosion Inhibition The study by D. Daoud et al. (2014) on the corrosion inhibition of mild steel in acidic solutions by thiophene Schiff base derivatives further exemplifies the utility of aniline compounds in industrial applications, particularly in protecting metal surfaces from corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVCVCLTOOIQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360262 |
Source


|
| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801227-61-2 |
Source


|
| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
